3-Azabicyclo[3.1.0]hexan-6-amine
CAS No.: 208837-84-7
Cat. No.: VC2013048
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 208837-84-7 |
|---|---|
| Molecular Formula | C5H10N2 |
| Molecular Weight | 98.15 g/mol |
| IUPAC Name | 3-azabicyclo[3.1.0]hexan-6-amine |
| Standard InChI | InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2 |
| Standard InChI Key | MNUHYQZBNHDABI-UHFFFAOYSA-N |
| SMILES | C1C2C(C2N)CN1 |
| Canonical SMILES | C1C2C(C2N)CN1 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Azabicyclo[3.1.0]hexan-6-amine features a bicyclic structure containing a nitrogen atom (aza) incorporated into a six-membered ring at position 3, with an amine group attached at position 6. The compound contains a fused cyclopropane ring, creating the distinctive bicyclo[3.1.0] system that contributes to its conformational rigidity and unique three-dimensional architecture. This structural arrangement plays a crucial role in its biological activity and interactions with various molecular targets.
Physical and Chemical Properties
The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-6-amine are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 3-Azabicyclo[3.1.0]hexan-6-amine
| Property | Value |
|---|---|
| Molecular Formula | C5H10N2 |
| Molecular Weight | 98.15 g/mol |
| CAS Number | 208837-84-7 |
| IUPAC Name | 3-azabicyclo[3.1.0]hexan-6-amine |
| Standard InChI | InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2 |
| Standard InChIKey | MNUHYQZBNHDABI-UHFFFAOYSA-N |
| SMILES | C1C2C(C2N)CN1 |
| PubChem Compound ID | 4583497 |
The compound is often utilized in its dihydrochloride salt form for improved stability and solubility characteristics, particularly in pharmaceutical applications .
Table 2: Properties of 3-Azabicyclo[3.1.0]hexan-6-amine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C5H12Cl2N2 |
| Molecular Weight | 171.07 g/mol |
| CAS Number | 208837-84-7 |
| SMILES | Cl.Cl.NC1C2CNCC12 |
Synthesis Methods
Transition Metal-Catalyzed Approaches
Several efficient methods have been developed for the synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine and its derivatives. Transition metal-catalyzed approaches have proven particularly valuable in constructing this complex scaffold with high stereoselectivity .
Palladium-Catalyzed Cyclopropanation
A notable method involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This gram-scale process provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high yields and excellent diastereoselectivity . The major diastereoisomers can be easily isolated through chromatography on silica gel, making this approach particularly practical for large-scale synthesis. This protocol has been successfully applied to synthesize the mu opioid receptor antagonist CP-866,087, demonstrating its utility in pharmaceutical production .
Ruthenium-Catalyzed Cyclopropanation
Another significant approach involves intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method allows for precise control over the stereochemical outcome of the reaction and has been used to create various functionalized derivatives of the base scaffold.
Metal-Free Synthetic Routes
Metal-free synthetic approaches offer environmentally friendly alternatives for constructing the 3-azabicyclo[3.1.0]hexane framework.
1,3-Dipolar Cycloaddition Reactions
A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves 1,3-dipolar cycloaddition reactions of cyclopropenes to stable azomethine ylides, such as the protonated form of Ruhemann's purple . This approach delivers the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. Both 3-substituted and 3,3-disubstituted cyclopropenes react effectively, and even unstable 1,2-disubstituted cyclopropenes can be successfully trapped by the stable 1,3-dipole under mild conditions .
Annulation Reactions
The annulation of cyclopropane cycles to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds represents another effective strategy for constructing the core framework of these compounds.
Coupling Reactions for Derivative Synthesis
For the synthesis of more complex derivatives, various coupling reactions have been developed.
Suzuki–Miyaura and Chan–Evans–Lam Coupling
An expedient and modular approach to the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes involves Suzuki–Miyaura and Chan–Evans–Lam coupling reactions of tertiary trifluoroborates . The Suzuki–Miyaura cross-coupling protocol demonstrates compatibility with a broad range of aryl and heteroaryl bromides and chlorides, while the Chan–Evans–Lam coupling of tertiary trifluoroborates enables the facile construction of derivatives containing C-tertiary arylamines at the ring juncture .
Biological Activity and Pharmacological Applications
Pain Management
Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as T-type calcium channel inhibitors for the treatment of neuropathic pain. The 3N-substituted azabicyclo[3.1.0]hexane carboxamide derivatives containing a 5-isobutyl-1-phenyl-pyrazole ring have exhibited potent and selective T-channel inhibition and good metabolic stability without CYP450 inhibition .
Receptor Antagonism
Compounds containing the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated activity as antagonists of various receptors, including opioid receptors and dopamine D3 receptors . This antagonistic activity makes them valuable for treating addiction and certain psychiatric disorders. The mu opioid receptor antagonist CP-866,087, which contains this scaffold, has been synthesized using palladium-catalyzed cyclopropanation .
Anti-inflammatory and Antimicrobial Properties
Various derivatives of 3-azabicyclo[3.1.0]hexane have exhibited anti-inflammatory and antibacterial activities . These properties expand their potential therapeutic applications beyond neurological disorders and cancer treatment to include inflammatory conditions and infectious diseases.
Table 3: Biological Activities of 3-Azabicyclo[3.1.0]hexan-6-amine Derivatives
| Biological Activity | Target/Mechanism | Application Area |
|---|---|---|
| Antiproliferative | Cancer cell lines | Oncology |
| T-type calcium channel inhibition | Pain pathways | Neuropathic pain management |
| Opioid receptor antagonism | Opioid system | Addiction treatment |
| Dopamine D3 receptor antagonism | Dopaminergic pathways | Psychiatric disorders |
| Anti-inflammatory | Inflammatory mediators | Inflammatory conditions |
| Antibacterial | Bacterial targets | Infectious diseases |
| Anti-neurodegenerative | Neuronal protection | Neurodegenerative disorders |
Structural Derivatives and Their Significance
N-Substituted Derivatives
N-substituted derivatives of 3-azabicyclo[3.1.0]hexan-6-amine demonstrate varied biological activities depending on the nature of the substitution.
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (C12H16N2) is a significant derivative used as a building block in the synthesis of complex organic molecules . It undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile in pharmaceutical synthesis.
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
The N,N-dimethyl derivative has shown promising pharmacological properties. Its dihydrochloride salt (C7H14N2·2HCl) has improved stability and solubility characteristics, making it suitable for various pharmaceutical applications .
Exo and Endo Isomers
The stereochemistry of 3-azabicyclo[3.1.0]hexan-6-amine derivatives significantly impacts their biological activity.
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane
This stereoisomer (C6H12N2) demonstrates specific biological activities that differ from its endo counterpart, highlighting the importance of stereochemical control in the synthesis of these compounds for targeted therapeutic applications.
| Derivative | Key Features | Potential Applications |
|---|---|---|
| N-[3-[3-[2-(1H-indol-3-yl)ethyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide | Indole moiety enhances CNS activity | Neuropsychiatric disorders |
| N-[3-[3-[3-(2-methoxyphenyl)propyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide | Methoxyphenyl group improves binding to specific receptors | Receptor-mediated disorders |
| N-[3-[3-[3-(4-fluorophenyl)propyl]-6-methyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide | Fluorophenyl group enhances metabolic stability | Long-acting therapeutics |
Current Research Trends and Future Directions
Advancing Synthetic Methodologies
Current research focuses on developing more efficient and environmentally friendly methods for synthesizing 3-azabicyclo[3.1.0]hexan-6-amine and its derivatives. Recent advances in the synthesis of these compounds since 2010 have emphasized the scope of substrates and applications, as well as the mechanisms of these reactions .
Expanding Therapeutic Applications
The antiproliferative activity of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles against various cancer cell lines represents an active area of research with potential for developing new anticancer agents . The results support the antitumor effect of these spiro-compounds and encourage further studies to improve their anticancer activity while reducing toxicological risks.
Structure-Activity Relationship Studies
Ongoing structure-activity relationship studies aim to understand how modifications to the basic scaffold affect biological activity. These studies will guide the rational design of more potent and selective derivatives for specific therapeutic applications.
Computational Approaches
The mechanism of cycloaddition reactions of cyclopropenes with azomethine ylides has been thoroughly studied using density functional theory methods at the M11/cc-pVDZ level of theory . These computational approaches provide insights that can guide the development of more efficient synthetic methods and predict the properties of novel derivatives.
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